2-(Aminomethyl)-5-fluoro-aniline hydrochloride 2-(Aminomethyl)-5-fluoro-aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 870562-74-6
VCID: VC17967074
InChI: InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H
SMILES:
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol

2-(Aminomethyl)-5-fluoro-aniline hydrochloride

CAS No.: 870562-74-6

Cat. No.: VC17967074

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-5-fluoro-aniline hydrochloride - 870562-74-6

Specification

CAS No. 870562-74-6
Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
IUPAC Name 2-(aminomethyl)-5-fluoroaniline;hydrochloride
Standard InChI InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H
Standard InChI Key BVFNDNWOVNAQRL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)N)CN.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(aminomethyl)-6-fluoroaniline hydrochloride, reflects its substitution pattern: a fluorine atom at the 6-position (ortho to the amine) and an aminomethyl group at the 2-position on the benzene ring. The hydrochloride salt form (C7H9FN2HCl\text{C}_7\text{H}_9\text{FN}_2 \cdot \text{HCl}) ensures improved stability and solubility compared to the free base. Key identifiers include:

PropertyValueSource
Molecular FormulaC7H10ClFN2\text{C}_7\text{H}_{10}\text{ClFN}_2
Molecular Weight176.62 g/mol
InChI KeyAKGVWWYXDIANRB-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C(=C1)F)N)CN.Cl

The planar benzene ring facilitates π-π interactions, while the electron-withdrawing fluorine atom influences reactivity at the aromatic core.

Synthesis and Production

Synthetic Routes

Industrial synthesis typically begins with 4-fluoronitrobenzene, which undergoes sequential reactions:

  • Nitration and Reduction: Introduction of the aminomethyl group via reductive amination of formaldehyde under catalytic hydrogenation.

  • Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the stable salt.

Batch and continuous-flow reactors are employed to optimize yield (reported up to 75% in analogous syntheses) , with automation enabling scalability.

Purification and Quality Control

The final product is purified via recrystallization from polar solvents (e.g., ethanol/water mixtures). Purity (>95%) is verified using HPLC and mass spectrometry, though specific chromatographic conditions remain proprietary .

Physicochemical Properties

PropertyValueSource
SolubilityHigh in water (hydrochloride salt)
Melting PointNot reported
StabilityStable at room temperature

The hydrochloride salt’s solubility (>17 g/L in water at 20°C, extrapolated from analogs) makes it suitable for aqueous reaction conditions.

Research Applications and Biological Activity

Medicinal Chemistry

As a bioisostere for aniline derivatives, this compound serves as a building block in:

  • Anticancer Agents: Fluorine’s electronegativity enhances binding to kinase active sites.

  • Antimicrobials: Analogous fluoroanilines inhibit bacterial dihydrofolate reductase .

Comparative Analysis with Related Compounds

CompoundSubstitution PatternApplications
2-(Aminomethyl)-5-fluoro-aniline2-NH2_2CH2_2, 5-FKinase inhibitors
4-(Aminomethyl)-2-fluoroaniline4-NH2_2CH2_2, 2-FAntibacterial agents
2-Fluoroaniline (CAS 348-54-9)2-FDye synthesis

The 2-aminomethyl-5-fluoro substitution uniquely balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets.

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